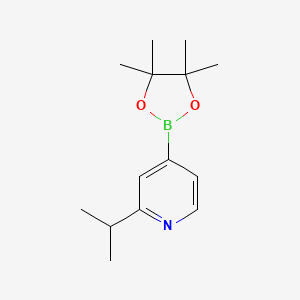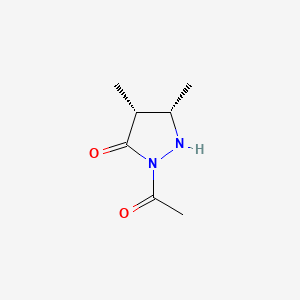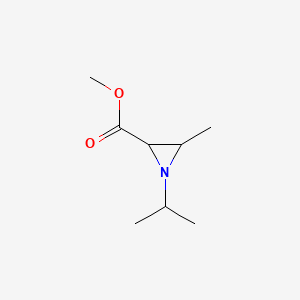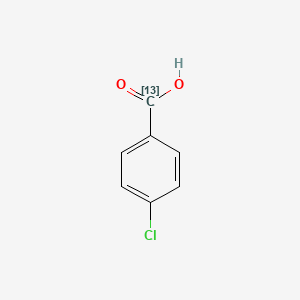
2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals and polymers.
Mechanism of Action
Target of Action
It is known to be used as a reagent to borylate arenes , which are aromatic hydrocarbon compounds.
Mode of Action
This compound interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to another molecule. The exact changes that result from this interaction depend on the specific arene that the compound is reacting with.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific arene it is reacting with. In general, the borylation of arenes can lead to the formation of organoboronic acids and esters . These compounds are important intermediates in organic synthesis and can be used to produce a wide variety of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropyl-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often heated to reflux to ensure complete conversion.
Reaction Conditions:
Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Toluene or THF
Temperature: Reflux (approximately 110°C for toluene)
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing human error and improving safety.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to yield the boronic acid.
Common Reagents and Conditions
-
Suzuki-Miyaura Cross-Coupling:
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., K₂CO₃)
Conditions: Reflux in toluene or THF, inert atmosphere
-
Oxidation:
Reagents: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)
Conditions: Room temperature, aqueous medium
-
Hydrolysis:
Reagents: Water, acid (e.g., HCl) or base (e.g., NaOH)
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or alkenyl derivatives
Oxidation: Boronic acid
Hydrolysis: Boronic acid
Scientific Research Applications
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of new therapeutic agents, especially in cancer research where boronic esters are used to create proteasome inhibitors.
Industry: Applied in the production of advanced materials, such as conjugated polymers for electronic devices.
Comparison with Similar Compounds
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in reactivity but with a different aryl group.
4,4,5,5-Tetramethyl-2-(4-pyridyl)-1,3,2-dioxaborolane: Similar structure but with a different substituent on the pyridine ring.
2-Isopropyl-4-boronopyridine: Lacks the dioxaborolane ring, making it less stable and less reactive in cross-coupling reactions.
The uniqueness of This compound lies in its stability and reactivity, making it a preferred reagent in many synthetic applications.
Properties
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZONPDASNPSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)








